molecular formula C27H25N3O4 B2845679 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate CAS No. 925547-90-6

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate

Cat. No.: B2845679
CAS No.: 925547-90-6
M. Wt: 455.514
InChI Key: RLQALCRKTQSKIA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinoline moiety, which is a type of heterocyclic compound that is often found in many important biological molecules and pharmaceuticals . The compound also contains a cyclohexyl group and a furan ring, which are common structures in organic chemistry .


Molecular Structure Analysis

The molecular formula of the compound is C16H26N4, as indicated by one of the search results . The compound likely has a complex three-dimensional structure due to the presence of the cyclohexyl group and the quinoline ring.


Chemical Reactions Analysis

Quinoline derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in oxidation and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives are generally aromatic and stable. They may have varying degrees of solubility in water and organic solvents depending on their substituents .

Scientific Research Applications

One-Pot Three-Component Synthesis

A study by (Li et al., 2017) demonstrated the synthesis of furo[3,2-f]quinoline-2-carboxylate through a one-pot, three-component reaction. This method efficiently produces fused polycyclic heterocycles, which are significant for bioactive screening.

Furan-2-ylmethylidene Chemistry

A publication by (Görlitzer et al., 2002) details the synthesis of furan-2-ylmethylidene derivatives. This process involves complex chemical reactions, confirming the intricate chemistry of such compounds.

Electrophilic Substitution Reactions

Research by (El’chaninov & Aleksandrov, 2017) explored the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)thiazolo[5,4-f]quinoline. This work highlights the versatility and reactivity of these compounds in various chemical reactions.

Synthesis of Heterocycles

In another study, (Stephens & Sowell, 1997) reported the synthesis of novel heterocycles from 2-amino-3-cyanomethylsulfonyl-4,5-dimethylfuran, demonstrating the potential for creating diverse molecular structures.

Synthesis of Polymethine Dyes

Research by (Abramenko & Zhiryakov, 1977) focused on synthesizing polymethine dyes from furo[3,2-f]quinoline derivatives, showing the applicability of these compounds in dye production.

Synthesis of Quinoline Derivatives

The study by (Fujimori et al., 1986) involved the synthesis of quinoline derivatives, including furan analogues, which are crucial in various chemical syntheses.

Novel Antiallergic Compounds

A publication by (Georgiev et al., 1987) described the synthesis of novel antiallergic compounds using furo[2,3-b]quinoline and related derivatives, indicating potential therapeutic applications.

Synthesis of Fluorescent Dyes

In a study by (Bojinov & Grabchev, 2003), fluorescent dyes were synthesized from quinoline derivatives, showcasing their use in technologies like liquid crystal displays.

Future Directions

The study of quinoline derivatives is a very active area of research due to their importance in medicinal chemistry . Future research on this specific compound could involve studying its biological activity, optimizing its synthesis, or investigating its physical and chemical properties.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c28-17-27(12-4-1-5-13-27)30-23(31)16-34-26(32)24-20-8-2-3-9-22(20)29-25-18(10-11-21(24)25)15-19-7-6-14-33-19/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,30,31)/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQALCRKTQSKIA-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C3CCC(=CC4=CC=CO4)C3=NC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C3CC/C(=C/C4=CC=CO4)/C3=NC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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